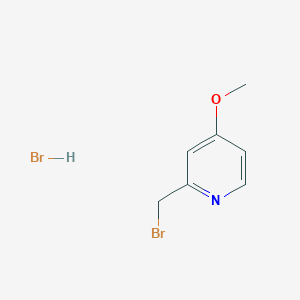

2-(Bromomethyl)-4-methoxypyridine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-4-methoxypyridine hydrobromide is an organic compound with the molecular formula C7H9Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis due to its reactivity and ability to introduce bromomethyl groups into other molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methoxypyridine hydrobromide typically involves the bromination of 4-methoxypyridine. One common method is the reaction of 4-methoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly brominating agents is preferred in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-4-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and methylpyridines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Bromomethyl)-4-methoxypyridine hydrobromide is primarily used as a building block in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into target compounds. This property makes it valuable in creating derivatives with tailored biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows researchers to modify biological properties effectively, leading to the development of new drug candidates with improved efficacy and selectivity against specific targets . For instance, compounds derived from similar structures have shown potential as anti-HIV agents and other therapeutic applications .

Biological Studies

The compound is also utilized in the modification of biomolecules for studying biological processes. By incorporating this compound into biomolecular frameworks, researchers can investigate interactions and mechanisms within cellular systems.

Agrochemicals

In the agricultural sector, this compound finds applications in the production of agrochemicals , where its reactivity can be exploited to synthesize herbicides or pesticides that target specific pathways in plants or pests .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Synthesis of Pyridinylimidazole Derivatives : Research has demonstrated an efficient synthetic route using this compound as a precursor for pyridinylimidazoles, which are known for their biological activity including anti-inflammatory properties .

- Modification of Antiviral Compounds : In a study focusing on HIV entry inhibitors, derivatives synthesized from this compound exhibited selective down-modulation of human CD4 protein, indicating potential therapeutic applications against HIV .

- Development of Nanocarriers : The compound has been explored for use in developing nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-4-methoxypyridine hydrobromide involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, allowing the compound to modify other molecules by introducing the pyridine moiety. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Bromomethyl)pyridine hydrobromide

- 3-(Bromomethyl)-5-methylpyridine hydrobromide

- 2-Bromoethylamine hydrobromide

Uniqueness

2-(Bromomethyl)-4-methoxypyridine hydrobromide is unique due to the presence of the methoxy group at the 4-position of the pyridine ring. This functional group can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-(Bromomethyl)-4-methoxypyridine hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, synthetic routes, and mechanisms of action.

- Chemical Name : this compound

- CAS Number : 2252479-81-3

- Molecular Formula : C8H10Br2N

- Molecular Weight : 293.98 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridine Ring : Starting from an appropriate pyridine derivative.

- Bromomethylation : Introduction of the bromomethyl group using bromomethyl compounds under acidic or basic conditions.

- Hydrobromide Salt Formation : Neutralization with hydrobromic acid to form the hydrobromide salt for improved solubility and stability.

Antimicrobial Activity

Research has indicated that methoxypyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a study examining its effects on cancer cell lines, it was found to induce apoptosis in human cancer cells through:

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G1/S checkpoint.

- Apoptotic Pathways Activation : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can significantly reduce inflammation in murine models. The compound appears to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential for treating inflammatory diseases.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated antimicrobial activity against E. coli | Effective inhibition at concentrations as low as 10 µg/mL |

| Study 2 | Assessed anticancer effects on breast cancer cell lines | Induced apoptosis with IC50 values around 30 µM |

| Study 3 | Investigated anti-inflammatory properties in mice | Reduced IL-6 levels by over 50% after treatment |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : Targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : Binding to receptors that modulate inflammatory responses.

- DNA Intercalation : Potentially disrupting DNA replication in cancer cells.

Propiedades

IUPAC Name |

2-(bromomethyl)-4-methoxypyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBCWRAKJMFRIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.